molecular formula C9H5BrClN B148882 4-Bromo-7-chloroquinoline CAS No. 98519-65-4

4-Bromo-7-chloroquinoline

Cat. No. B148882
CAS RN: 98519-65-4
M. Wt: 242.5 g/mol
InChI Key: IVPHNMMNLBTDRQ-UHFFFAOYSA-N
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Description

4-Bromo-7-chloroquinoline is a halogenated quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinolines and their derivatives have been extensively studied due to their potential as therapeutic agents, particularly as antimalarial drugs .

Synthesis Analysis

The synthesis of halogenated quinolines can be complex, involving multiple steps and careful optimization of conditions. For instance, the Knorr synthesis is a notable method for preparing quinoline derivatives, such as 6-bromo-2-chloro-4-methylquinoline, which involves the condensation of β-keto esters with bromoaniline followed by cyclization . Similarly, the Conrad-Limpach synthesis is another approach that has been modified for the preparation of halogenated quinolines, such as 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid . These methods highlight the importance of halogen substituents in the synthesis of quinoline derivatives with potential biological activity.

Molecular Structure Analysis

The molecular structure of halogenated quinolines can be studied using various spectroscopic techniques. For example, vibrational spectroscopic investigations, along with ab initio and DFT studies, have been conducted on 7-bromo-5-chloro-8-hydroxyquinoline to provide a complete vibrational assignment and analysis of the fundamental modes of the compound . These studies are crucial for understanding the electronic and steric effects of halogen substituents on the quinoline core.

Chemical Reactions Analysis

Halogenated quinolines can undergo various chemical reactions, which are essential for further functionalization and the synthesis of more complex molecules. For instance, the intramolecular reaction of a benzyl bromide and an α-imino carbene, catalyzed by rhodium, can lead to the formation of 4-bromo-1,2-dihydroisoquinolines . Additionally, the reaction of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline with N-bromosuccinimide in the presence of benzoyl peroxide is an example of bromination used to synthesize key intermediates for anti-cancer drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-7-chloroquinoline, such as solubility, melting point, and reactivity, are influenced by the presence of bromo and chloro substituents. These properties are not only important for the compound's characterization but also for its application in chemical synthesis and drug design. The study of structure-activity relationships (SARs) among various substituted aminoquinolines has shown that different substituents at the 7-position can significantly affect the antiplasmodial activity against Plasmodium falciparum .

Scientific Research Applications

  • Cancer Treatment

    • Summary : New compositions and methods for the delivery of antibodies and dendritic cell adjuvants are needed in order to reach inaccessible tumors and/or to expand treatment options for cancer patients .
    • Methods : The specific methods of application or experimental procedures are not detailed in the available sources .
    • Results : The outcomes of these methods are not specified in the available sources .
  • Antimalarial Activity

    • Summary : A compound similar to 4-Bromo-7-chloroquinoline, namely 3-bromo-1-(2,3-dibromo-2-methylpropyl)-7-chloroquinolin-4(1H)-one, has shown potent antimalarial activity .
    • Methods : The compound was tested against both Chloroquine-Sensitive (CQS) and Chloroquine-Resistant (CQR) strains of the malaria parasite Plasmodium falciparum .
    • Results : The compound showed potent antimalarial activity compared with artesunate, a reference drug .
  • Synthesis of Bioactive Molecules

    • Summary : Quinoline heterocycle, which includes 4-Bromo-7-chloroquinoline, is a useful scaffold to develop bioactive molecules used as anticancer, antimalaria, and antimicrobials .
    • Methods : The specific methods of application or experimental procedures are not detailed in the available sources .
    • Results : The outcomes of these methods are not specified in the available sources .
  • Synthesis of Imidazoquinolines Derivatives

    • Summary : 7-bromo-4-chloro-3-nitroquinoline, a compound related to 4-Bromo-7-chloroquinoline, plays an important role in the synthesis of imidazoquinolines derivatives .
    • Methods : The specific methods of application or experimental procedures are not detailed in the available sources .
    • Results : The outcomes of these methods are not specified in the available sources .

Safety And Hazards

4-Bromo-7-chloroquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is toxic if swallowed and causes serious eye damage . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-bromo-7-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPHNMMNLBTDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450541
Record name 4-Bromo-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-chloroquinoline

CAS RN

98519-65-4
Record name 4-Bromo-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98519-65-4
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Synthesis routes and methods I

Procedure details

83.9 g of 7-chloro-4-hydroxyquinoline were added portionwise at 60° to 150 g of phosphorus oxybromide and the mixture was thereafter heated to 140° C. for 6 hours. After cooling, the mixture was treated with 3 l of ice-water and extracted with 2×1.5 l of dichloromethane. After evaporation of the solvent and crystallization from 1.3 l of hexane, 34 g of product were obtained as colourless crystals, m.p.: 102°-103° C.
Quantity
83.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 7-chloroquinolin-4-ol (10.0 g, 55.7 mmol) and triphenylphosphine dibromide (35.3 g, 83.6 mmol) in CH3CN (370 mL) was refluxed for 16 hours then cooled to room temperature. The resulting precipitate was collected by vacuum filtration and washed with CH3CN (2×70 mL). The precipitate was then partitioned between CH2Cl2 (300 mL) and 1 M NaOH (aq) (300 mL). The aqueous phase was extracted with CH2Cl2 (100 mL). The combined organics were dried over Na2SO4, filtered, and concentrated to afford the title compound as a white solid: 1H NMR (500 MHz, CDCl3): δ 8.67 (d, J=4.7 Hz, 1H); 8.14 (d, J=9.0 Hz, 1H); 8.11 (d, J=2.1 Hz, 1H); 7.70 (d, J=4.7 Hz, 1H); 7.60 (dd, J=9.0, 2.1 Hz, 1H); LC4 1.86 min. (M+H)=244.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
35.3 g
Type
reactant
Reaction Step One
Name
Quantity
370 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RM Peck, RK Preston, HJ Creech - Journal of the American …, 1959 - ACS Publications
Introduction The nitrogen mustard group has been incorporated into many organic molecules possessing varying types of physiological activity. 2-4 We decided to utilize the substituted …
Number of citations: 53 pubs.acs.org
NV Kirby, JF Daeuble, LN Davis… - Pest Management …, 2001 - Wiley Online Library
… A solution of 4-bromo-7-chloroquinoline (1.2 g, 50 mmol), bis(triphenylphosphine)palladium(II) chloride (0.1 g), and triethylamine (3 ml) in ethanol (40 ml) was sealed in a 200-ml …
Number of citations: 12 onlinelibrary.wiley.com
VE Marquez, JW Cranston, RW Ruddon… - Journal of Medicinal …, 1974 - ACS Publications
… able to obtain a low but significant yield of 7-chloro-4-bis(2-hydroxyethyl) aminoquinoline as a result of the direct condensation of 4-bromo-7-chloroquinoline with diethanolamine in the …
Number of citations: 41 pubs.acs.org
M Schlosser, F Cottet - European Journal of Organic Chemistry, 2002 - Wiley Online Library
Heating with bromotrimethylsilane converts 2‐chloropyridine into 2‐bromopyridine and 2‐chloro‐6‐methylpyridine into 2‐bromo‐6‐methylpyridine. Both 2‐chloropyridines and 2‐…
E Maerten, M Sauthier, A Mortreux, Y Castanet - Tetrahedron, 2007 - Elsevier
… Finally 4-bromo-7-chloroquinoline reacted very easily even with the hindered o-tolylboronic acid since in this case the reaction went almost to completion within only 4 h with the two …
Number of citations: 61 www.sciencedirect.com
M Sai, J Vietor, M Kornmayer, M Egner… - Journal of Medicinal …, 2023 - ACS Publications
The neuroprotective transcription factor Nurr1 was recently found to bind the dopamine metabolite 5,6-dihydroxyindole (DHI) providing access to Nurr1 ligand design from a natural …
Number of citations: 5 pubs.acs.org
MC Nicastri - 2018 - search.proquest.com
… Buchwald-Hartwig arylation of spermidine with 4-bromo-7-chloroquinoline 13. … the synthesis of DC880 from 4-bromo-7-chloroquinoline 13, and our 8/8 triamine 41 …
Number of citations: 2 search.proquest.com
JC CRAIG JR - 1968 - search.proquest.com
… were successful in synthesizing 4-bromo-7-chloroquinoline from 4,7-dichloroquinoline by heating in concentrated hydrobromic acid (48%). When a simi lar reaction was tried with 4-…
Number of citations: 2 search.proquest.com

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